molecular formula C18H18N2O3 B5861309 N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide

N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide

Cat. No. B5861309
M. Wt: 310.3 g/mol
InChI Key: BDKRWGMMOOIXIR-FMIVXFBMSA-N
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Description

N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and is used as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain proteins involved in cancer cell proliferation, making it a potential anti-cancer agent.
Biochemical and physiological effects:
N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase, which can improve cognitive function and memory. It has also been shown to inhibit the activity of certain proteins involved in cancer cell proliferation, making it a potential anti-cancer agent. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide in lab experiments include its high purity and yield, its potential applications in various fields, and its relatively low cost. However, the limitations include its potential toxicity and the need for proper handling and disposal procedures. Researchers must also be aware of the potential side effects and interactions with other compounds.

Future Directions

There are several future directions for research involving N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide. One direction is the development of new drugs targeting diseases such as Alzheimer's disease and cancer. Researchers can use N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide as a scaffold for the development of new compounds with improved activity and selectivity. Another direction is the synthesis of novel polymers and materials with unique properties. N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide can be used as a building block for the synthesis of new materials with potential applications in various fields such as electronics, optics, and biomedicine.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide involves the reaction of 4-isopropylaniline with 2-nitrobenzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acryloyl chloride to obtain N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide. This synthesis method has been reported in several research articles and has been shown to yield high purity and yield of the desired product.

Scientific Research Applications

N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide has been used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. It is used as a starting material for the synthesis of other compounds such as N-(4-isopropylphenyl)-3-(2-hydroxyphenyl)acrylamide, which has been shown to have potential anti-cancer activity. In medicinal chemistry, N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide has been used as a scaffold for the development of new drugs targeting various diseases such as Alzheimer's disease and cancer. In material science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties.

properties

IUPAC Name

(E)-3-(2-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13(2)14-7-10-16(11-8-14)19-18(21)12-9-15-5-3-4-6-17(15)20(22)23/h3-13H,1-2H3,(H,19,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKRWGMMOOIXIR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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